molecular formula C15H10F2N2O3S2 B3488811 2,6-difluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

2,6-difluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B3488811
M. Wt: 368.4 g/mol
InChI Key: DJPSJCCCRUZNKU-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is a chemical with the molecular formula C15H10F2N2O3S2 . It is a benzamide derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide moiety linked to a 1,3-benzothiazol-2-yl group . The presence of fluorine atoms in the benzamide moiety can influence the planarity of the molecule .

Mechanism of Action

Target of Action

The primary targets of CHEMBL1870597 are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. Identifying these targets would provide valuable insights into the compound’s therapeutic potential and the biological processes it may influence .

Mode of Action

The mode of action of CHEMBL1870597 is not well-defined due to the lack of information about its primary targets. Generally, a compound interacts with its targets, leading to changes in the targets’ function. This interaction can result in the activation or inhibition of the targets, which can lead to various downstream effects .

Biochemical Pathways

Without specific knowledge of CHEMBL1870597’s targets, it’s challenging to summarize the exact biochemical pathways this compound affects. These pathways would illustrate the downstream effects of the compound’s action .

Result of Action

The molecular and cellular effects of CHEMBL1870597’s action are dependent on its targets and mode of action. Once these are known, it would be possible to describe the specific molecular and cellular changes that occur as a result of the compound’s action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects .

Properties

IUPAC Name

2,6-difluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3S2/c1-24(21,22)8-5-6-11-12(7-8)23-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSJCCCRUZNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,6-difluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

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